(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione - 606080-73-3

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-1477958
CAS Number: 606080-73-3
Molecular Formula: C20H24N4O4
Molecular Weight: 384.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is a selective antagonist of the adenosine A2A receptor, a protein involved in various physiological processes, including motor control and cognition. [, , , , , , , ] Its selectivity for the A2A receptor makes it a valuable tool in research exploring the role of this receptor in health and disease. [, , , , , , , ]

Molecular Structure Analysis

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione's molecular structure consists of a purine ring system with a 3,4-dimethoxystyryl substituent at the 8-position. [, , , , , , , ] The presence of the diethyl and methyl groups contributes to its specific binding affinity for the adenosine A2A receptor. [, , , , , , , ] Further structural analysis, including bond lengths and angles, would necessitate access to crystallographic data or computational modeling studies.

Mechanism of Action

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects by competitively binding to adenosine A2A receptors, primarily in the striatum of the brain. [, , , , , , , ] By blocking the binding of adenosine to these receptors, it modulates the activity of neurons involved in motor control, leading to potential therapeutic effects in Parkinson's disease models. [, , , , , , , ]

Applications
  • Improving motor function: In animal models of Parkinson's disease, KW-6002 has demonstrated efficacy in ameliorating motor deficits. Studies using the MPTP-induced Parkinsonism model in mice and marmosets have shown that KW-6002 can reverse hypokinesia and improve locomotor activity. [, , ]
  • Enhancing the effects of L-DOPA: KW-6002 has been shown to potentiate the effects of L-DOPA, a standard treatment for Parkinson's disease, in rodent models. This suggests that it could potentially be used as an adjunctive therapy to improve the efficacy of L-DOPA. [, ]
  • Neuroprotection: Research suggests that KW-6002 may offer neuroprotective effects against the dopaminergic neuron loss associated with Parkinson's disease. Studies using MPTP-treated mice have shown that KW-6002 can attenuate the loss of dopamine neurons and preserve mitochondrial DNA integrity. []
  • Cognitive enhancement: Beyond its potential in Parkinson's disease, KW-6002 has also shown promise in improving cognitive function in animal models. Studies have demonstrated its ability to reverse memory deficits induced by scopolamine, a drug that impairs learning and memory. [, ]
Future Directions
  • Understanding the role of atypical adenosine A2A receptors: Research suggests the existence of "atypical" adenosine A2A receptors, particularly in the hippocampus and cortex. Further investigation is needed to clarify the binding affinity of KW-6002 to these atypical receptors and their potential role in the compound's therapeutic effects. []

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

Compound Description: KW-6002 is a potent and selective adenosine A2A receptor antagonist. [, , , , , , ] It has demonstrated efficacy in animal models of Parkinson's disease, improving motor function and reducing L-DOPA-induced dyskinesia. [, , , , ] Additionally, KW-6002 has been shown to potentiate the reinforcing effects of THC in squirrel monkeys. []

2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS21680)

Compound Description: CGS21680 is a selective adenosine A2A receptor agonist. [, , ] It is frequently employed in research to investigate the role of A2A receptors in various physiological and pathological processes.

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (Istradefylline)

Compound Description: Istradefylline, similar to KW-6002, is a selective adenosine A2A receptor antagonist. [] It is clinically approved for the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa therapy in patients experiencing "off" episodes.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel, potent, and selective dual antagonist of both adenosine A1 and A2A receptors. [] It has demonstrated promising results in animal models of Parkinson's disease, ameliorating motor impairments and exhibiting neuroprotective effects. Additionally, ASP5854 has shown potential in enhancing cognitive function. []

Properties

CAS Number

606080-73-3

Product Name

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

Molecular Formula

C20H24N4O4

Molecular Weight

384.44

InChI

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9-

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Synonyms

8-[2-(3,4-Dimethoxy-phenyl)-vinyl]-1,3-diethyl-7-methyl-3,7-dihydro-purine-2,6-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.